4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is a chemical compound characterized by the molecular formula and a molecular weight of approximately . This compound is classified as an aromatic amine due to the presence of an aniline moiety, which is further substituted with a piperidine derivative. The compound's systematic name reflects its structural components, including a piperidine ring linked to an ethyl chain and an aniline group.
The synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline typically involves several key steps:
This method allows for the efficient formation of the desired compound through nucleophilic substitution and subsequent hydrogenation.
The molecular structure of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline can be described as follows:
InChI=1S/C14H22N2/c1-12-4-2-3-10-16(12)11-9-13-5-7-14(15)8-6-13/h5-8,12H,2-4,9-11,15H2,1H3
.This structure indicates potential sites for chemical reactivity due to the presence of both the amine and the piperidine functionalities.
4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline can undergo various chemical reactions:
These reactions highlight the versatility of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline in organic synthesis.
The mechanism of action for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms is crucial for exploring its applications in medicinal chemistry.
The physical and chemical properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline include:
These properties are essential for determining its handling and application in various chemical processes.
4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline has several significant applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1